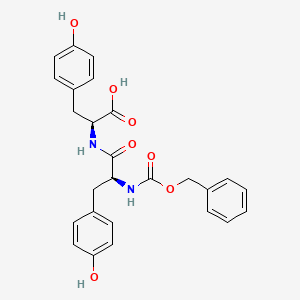
Z-Tyr-Tyr-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-Tyr-Tyr-OH: , also known as N-benzyloxycarbonyl-L-tyrosyl-L-tyrosine, is a dipeptide compound consisting of two tyrosine residues. The N-terminal tyrosine is protected by a benzyloxycarbonyl (Z) group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions. This compound is often used in the synthesis of longer peptides and has applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Solid-Phase Peptide Synthesis (SPPS): The most common method for synthesizing Z-Tyr-Tyr-OH is through solid-phase peptide synthesis. This involves attaching the C-terminal tyrosine to a solid resin, followed by sequential addition of the N-terminal tyrosine protected by the benzyloxycarbonyl group. The coupling reactions are typically facilitated by reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Solution-Phase Synthesis: Another method involves synthesizing the dipeptide in solution. The N-benzyloxycarbonyl-L-tyrosine is first activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and then reacted with L-tyrosine in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Z-Tyr-Tyr-OH can undergo oxidation reactions, particularly at the phenolic hydroxyl groups of the tyrosine residues. Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reduction reactions are less common but can be performed using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine.
Reduction: Sodium borohydride.
Substitution: Palladium on carbon (Pd/C), hydrogen gas.
Major Products:
Oxidation: Oxidized tyrosine derivatives.
Reduction: Reduced tyrosine derivatives.
Substitution: Deprotected dipeptide (Tyr-Tyr-OH).
Aplicaciones Científicas De Investigación
Chemistry:
Peptide Synthesis: Z-Tyr-Tyr-OH is used as a building block in the synthesis of longer peptides and proteins.
Catalysis: It can serve as a substrate in enzymatic studies involving tyrosine-modifying enzymes.
Biology:
Protein-Protein Interactions: Used in studies to understand the role of tyrosine residues in protein-protein interactions.
Signal Transduction: Investigated for its role in tyrosine phosphorylation and signal transduction pathways.
Medicine:
Drug Development: Explored as a potential therapeutic agent in the development of peptide-based drugs.
Diagnostics: Used in the development of diagnostic assays for detecting tyrosine-modifying enzymes.
Industry:
Biotechnology: Employed in the production of recombinant proteins and peptides.
Pharmaceuticals: Used in the formulation of peptide-based pharmaceuticals.
Mecanismo De Acción
Molecular Targets and Pathways: Z-Tyr-Tyr-OH exerts its effects primarily through interactions with enzymes that modify tyrosine residues. These include tyrosine kinases, which phosphorylate the tyrosine residues, and tyrosine phosphatases, which dephosphorylate them. The compound can also participate in hydrogen bonding and hydrophobic interactions due to its phenolic hydroxyl groups and aromatic rings .
Comparación Con Compuestos Similares
N-benzyloxycarbonyl-L-tyrosine (Z-Tyr-OH): A single tyrosine residue protected by a benzyloxycarbonyl group.
L-tyrosine: The unprotected form of tyrosine.
N-benzyloxycarbonyl-L-tyrosyl-L-serine (Z-Tyr-Ser-OH): A dipeptide similar to Z-Tyr-Tyr-OH but with a serine residue instead of a second tyrosine.
Uniqueness: this compound is unique due to the presence of two tyrosine residues, which allows it to participate in more complex interactions and reactions compared to compounds with a single tyrosine residue. The benzyloxycarbonyl protecting group also provides stability during synthesis, making it a valuable intermediate in peptide chemistry .
Propiedades
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O7/c29-20-10-6-17(7-11-20)14-22(28-26(34)35-16-19-4-2-1-3-5-19)24(31)27-23(25(32)33)15-18-8-12-21(30)13-9-18/h1-13,22-23,29-30H,14-16H2,(H,27,31)(H,28,34)(H,32,33)/t22-,23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAUTLPLQAQNMW-GOTSBHOMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
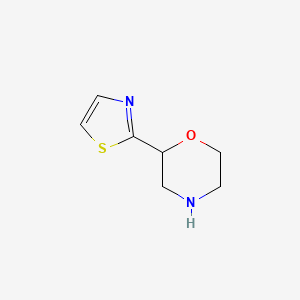
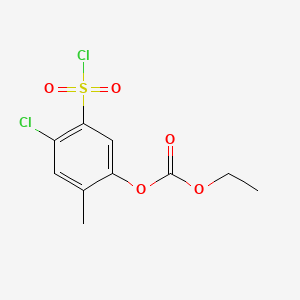
![potassiuM 1-tert-butyl-3-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-2-olate](/img/new.no-structure.jpg)
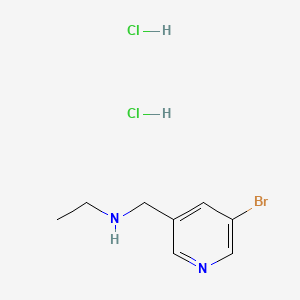
![4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B578001.png)

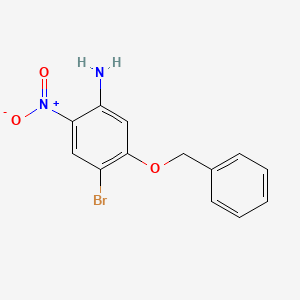
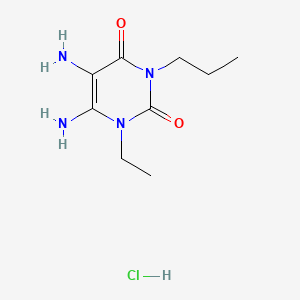
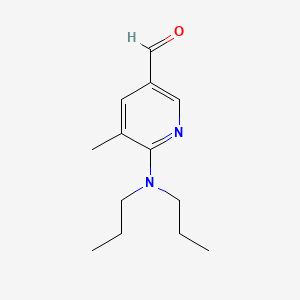
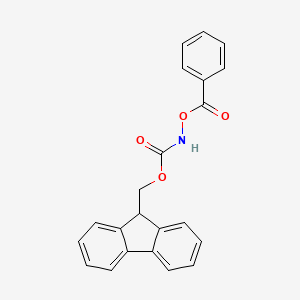
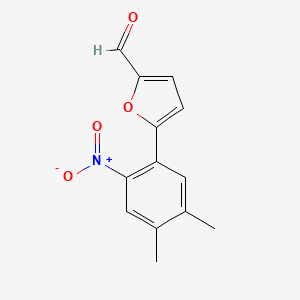

![6-Chloro-3-iodoimidazo[1,2-A]pyrazine](/img/structure/B578016.png)

